

In-Vitro Characterization of 25C-NB3OMe Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 25C-NB3OMe hydrochloride

Cat. No.: B593412

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Disclaimer: Publicly available, detailed in-vitro characterization data for **25C-NB3OMe hydrochloride** is scarce. This guide leverages data from the closely related and extensively studied compound, 25C-NBOMe hydrochloride, as a proxy to provide a comprehensive overview of the expected pharmacological profile and the methodologies used for its characterization. 25C-NB3OMe is a derivative of the phenethylamine hallucinogen 2C-C and is recognized as a highly potent partial agonist for the human 5-HT2A receptor.^[1]

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the in-vitro pharmacological properties, relevant signaling pathways, and experimental protocols pertinent to the NBOMe class of compounds.

Core Pharmacological Data

The N-(2-methoxybenzyl) substitution on the phenethylamine core structure significantly enhances the affinity and potency for the serotonin 5-HT2A receptor. The following tables summarize the key quantitative data for 25C-NBOMe.

Table 1: Receptor Binding Affinities (K_i)

Compound	5-HT2A (nM)	5-HT2C (nM)	Reference
25C-NBOMe	0.68	0.69	^[2]
2C-C (parent compound)	23.9	12.7	^[2]

Lower K_i values indicate higher binding affinity.

Table 2: Functional Activity (EC50 and Efficacy)

Compound	Assay	5-HT2A (EC50, nM)	5-HT2C (EC50, nM)	5-HT2A Efficacy	5-HT2C Efficacy (% of 5- HT)	Reference
25C-NBOMe	Ca2+ Mobilization	265	47.2	Full Agonist	60%	[2]
2C-C	Ca2+ Mobilization	20.4	178	Full Agonist	29%	[2]

Lower EC50 values indicate higher potency.

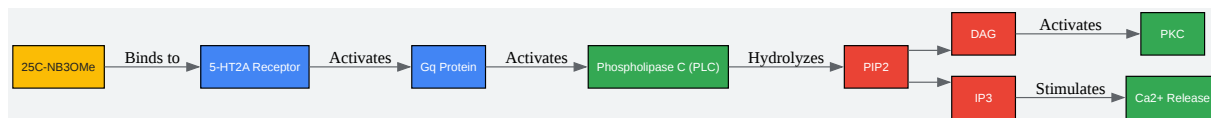
Table 3: In-Vitro Neurotoxicity (IC50)

Compound	SH-SY5Y Cells (μ M)	PC12 Cells (μ M)	SN4741 Cells (μ M)	Reference
25C-NBOMe	89	78	62	[3][4]

IC50 values represent the concentration at which 50% of cell viability is inhibited.

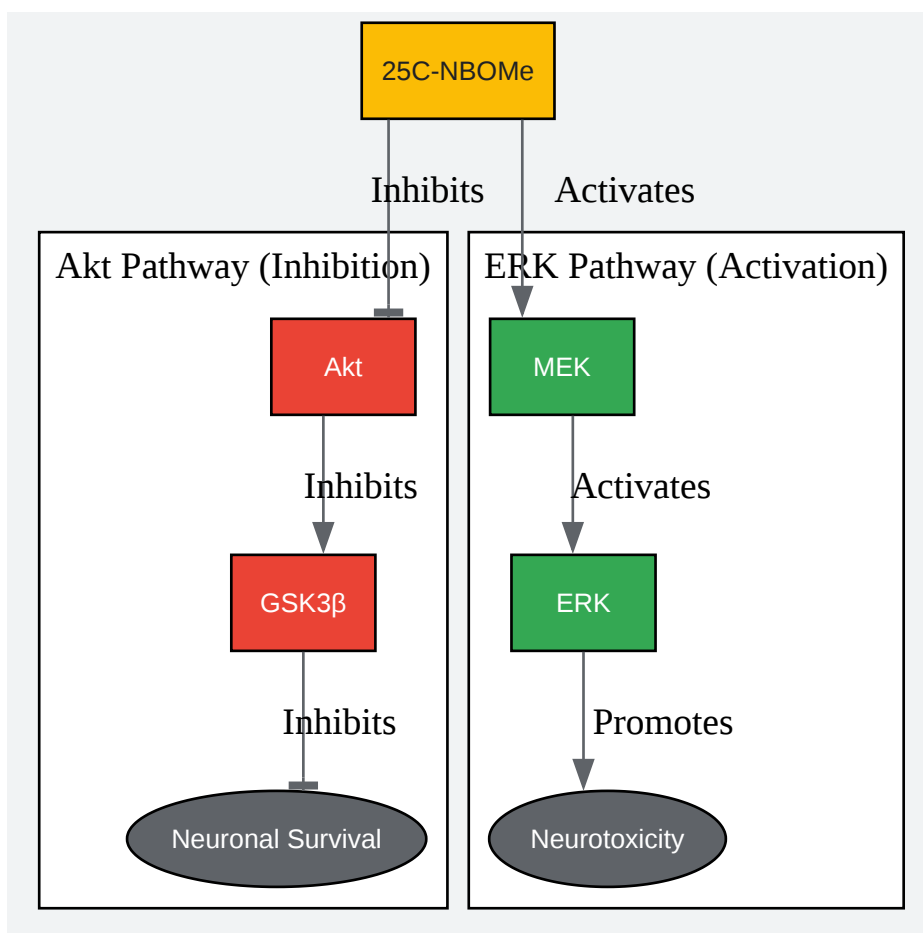
Signaling Pathways

Activation of the 5-HT2A receptor by agonists like 25C-NBOMe primarily initiates Gq-coupled signaling, leading to the activation of phospholipase C (PLC). Additionally, in-vitro studies on neuroblastoma cell lines have implicated other pathways in the cytotoxic effects of 25C-NBOMe.[5]



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Caption: Gq-protein coupled signaling cascade initiated by 5-HT2A receptor activation.



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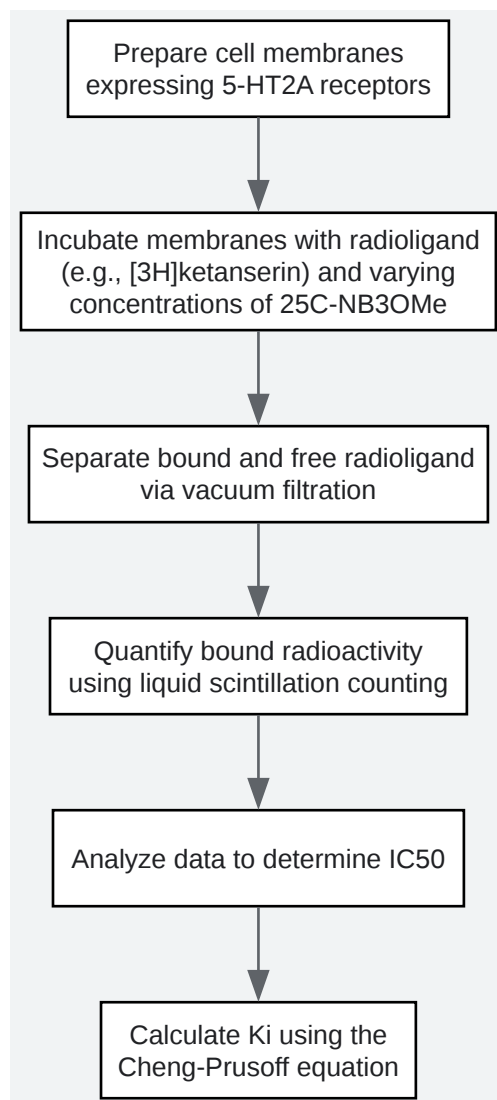
Caption: Signaling pathways involved in 25C-NBOMe-induced neurotoxicity in vitro.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate in-vitro characterization of novel compounds. Below are representative protocols for key assays.

Radioligand Binding Assay (for K_i Determination)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.



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